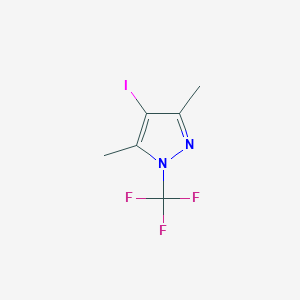

4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC18105938

Molecular Formula: C6H6F3IN2

Molecular Weight: 290.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6F3IN2 |

|---|---|

| Molecular Weight | 290.02 g/mol |

| IUPAC Name | 4-iodo-3,5-dimethyl-1-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C6H6F3IN2/c1-3-5(10)4(2)12(11-3)6(7,8)9/h1-2H3 |

| Standard InChI Key | DRZBADBHRGHJNA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C(F)(F)F)C)I |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a pyrazole ring substituted at the 1-position with a trifluoromethyl group (-CF₃), at the 3- and 5-positions with methyl groups (-CH₃), and at the 4-position with an iodine atom. The molecular formula is C₆H₆F₃IN₂, with a molecular weight of 290.03 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, I=126.90, N=14.01) .

Key Structural Features:

-

Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, common in pharmaceuticals .

-

Iodine Substituent: Facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki) for further functionalization .

-

Methyl Groups: Improve steric bulk and influence regioselectivity in reactions .

Synthesis and Modification Strategies

Synthetic Pathways

While no direct synthesis of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is documented, analogous methods for iodopyrazoles suggest viable routes:

Cyclocondensation Approach

-

Precursor Formation: React 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with iodine monochloride (ICl) in acetic acid to introduce iodine at the 4-position .

-

Purification: Chromatography or recrystallization yields the final product.

Protecting Group Strategy

-

N-Protection: Shield the pyrazole nitrogen with a trifluoromethyl group using trifluoromethylation reagents (e.g., CF₃TMS) .

-

Iodination: Electrophilic iodination at the 4-position using N-iodosuccinimide (NIS) .

Example Reaction:

Challenges and Optimizations

-

Regioselectivity: Methyl groups direct iodination to the 4-position, minimizing byproducts .

-

Yield Improvements: Catalytic amounts of silver triflate (AgOTf) enhance iodination efficiency .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characterization

Applications in Research and Industry

Pharmaceutical Intermediates

-

Anticancer Agents: Iodopyrazoles undergo Sonogashira couplings to generate alkynyl derivatives for kinase inhibition .

-

Antimicrobials: Trifluoromethyl groups enhance membrane penetration .

Materials Science

-

Ligands in Catalysis: Pyrazoles coordinate to transition metals (e.g., Pd, Cu) for cross-coupling reactions .

-

OLED Materials: Electron-withdrawing CF₃ groups improve electroluminescence efficiency .

Future Directions

-

Functionalization: Explore Heck couplings or click chemistry for diversifying applications.

-

Biological Screening: Prioritize in vitro assays against cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume